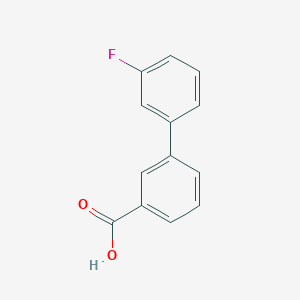

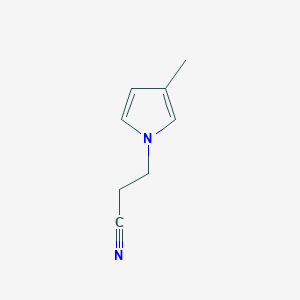

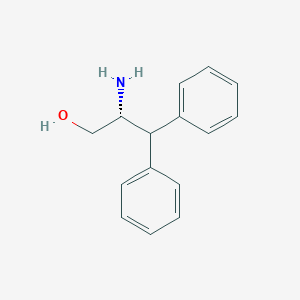

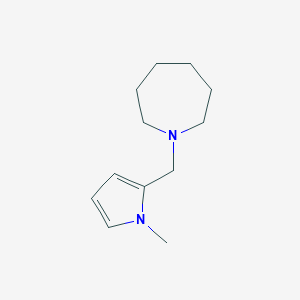

3-(3-Methyl-1-pyrrolyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Methyl-1-pyrrolyl)propanenitrile” is a chemical compound. It’s part of a larger class of compounds known as azo dye derivatives, which have been gaining significant interest in the pharmaceutical sector . The incorporation of heterocyclic moieties into the azo dye scaffold has been found to improve the bioactive properties of the target derivatives .

Synthesis Analysis

The synthesis of pyrrole esters, which are similar to “this compound”, has been reported using a simple enzymatic approach (Novozym 435) for transesterification . The best reaction conditions resulted in an optimum yield of 92% .Chemical Reactions Analysis

The synthesis of pyrrole esters involves enzymatic processes such as esterification, interesterification, thioesterification, and transesterification . These processes are produced by enzymes such as lipases and esterases and are catalyzed by various mechanisms .Mechanism of Action

While specific information on the mechanism of action of “3-(3-Methyl-1-pyrrolyl)propanenitrile” is not available, it’s known that pyrrole and pyrrolidine analogs have diverse therapeutic applications . They are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Future Directions

The pharmaceutical sector has shown significant interest in the synthesis of heterocycle-incorporated azo dye derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . This suggests that “3-(3-Methyl-1-pyrrolyl)propanenitrile” and similar compounds may have promising future applications.

properties

IUPAC Name |

3-(3-methylpyrrol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-8-3-6-10(7-8)5-2-4-9/h3,6-7H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPPSIMHVOEBBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C1)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)

![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)

![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)